molecular formula C6H12O3 B1332090 Methyl 3-hydroxy-3-methylbutanoate CAS No. 6149-45-7

Methyl 3-hydroxy-3-methylbutanoate

Cat. No.: B1332090
CAS No.: 6149-45-7
M. Wt: 132.16 g/mol
InChI Key: JNURPEZKOSMRMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-3-methylbutanoate can be synthesized through the esterification of 3-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-hydroxy-3-methylbutanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-methylbutanoate
  • Methyl 3-hydroxy-2-methylbutanoate
  • Methyl 3-hydroxyisovalerate

Comparison: Methyl 3-hydroxy-3-methylbutanoate is unique due to the position of the hydroxyl group on a tertiary carbon atom, which imparts distinct reactivity and stability compared to its isomers. This structural feature makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role .

Properties

IUPAC Name

methyl 3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURPEZKOSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334808
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-45-7
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-3-methylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 50 ml of 7 wt. % hydrochloric acid methanol solution was dissolved 1.18 g of β-hydroxyisovaleric acid, and an reaction was allowed to proceed at room temperature overnight. The solvent was removed from the solution as reacted by distillation under a reduced pressure to obtain 1.30 g of crude methyl β-hydroxyisovalerate. The crude methyl β-hydroxyisovalerate was dissolved in diethyl ether, and 0.91 g of 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid were added thereto. Stirring was continued at room temperature overnight for reaction. The resultant reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and then with water and dried over magnesium sulfate. The solvent was removed from the dried reaction mixture by distillation under a reduced pressure to obtain 1.98 g of crude methyl β-dihydropyranyloxyisovalerate.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Methyl 3-hydroxy-3-methylbutanoate influence its reactivity compared to other similar molecules?

A: this compound is a tertiary β-hydroxy ester. Research has shown that β-hydroxy esters decompose thermally to yield methyl acetate and the corresponding aldehyde or ketone. [, , ] The rate of this decomposition is influenced by the degree of substitution at the β-carbon. Specifically, this compound, with its tertiary alcohol group, exhibits a much faster decomposition rate compared to its primary and secondary counterparts, Methyl 3-hydroxypropanoate and Methyl 3-hydroxybutanoate. [, , ] This difference in reactivity is attributed to the increasing stability of the carbocation formed at the β-carbon with increasing substitution. []

Q2: What is the proposed mechanism for the thermal decomposition of this compound?

A: Experimental and theoretical evidence suggests that the thermal decomposition of this compound, and other β-hydroxy esters, proceeds through a six-membered cyclic transition state. [, ] This mechanism involves a concerted process where the carbonyl oxygen of the ester group abstracts a proton from the β-carbon while the C-O bond breaks, leading to the formation of methyl acetate and the corresponding aldehyde or ketone. [, ] The presence of the double bond in the leaving aldehyde or ketone contributes to the stability of the transition state. [] Computational studies using ab initio methods support this mechanism and provide insights into the kinetic parameters and isotope effects associated with this reaction. []

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